N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
"N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide" is a novel compound belonging to the class of heterocyclic compounds, which are of significant interest in organic chemistry due to their diverse range of biological activities. This compound's structure comprises several key rings: a pyrazine ring, a thiazole ring, and a thiadiazole ring, each contributing unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis begins with the formation of the thiazole ring through the reaction of thioamides with α-halo ketones.
The thiadiazole ring is constructed via cyclization of appropriate hydrazines with thiocarboxylic acids.
The pyrazine ring is introduced through condensation reactions involving 2,3-diaminopyrazine and relevant aldehydes.
The final step involves coupling these building blocks under specific conditions, typically in the presence of a base such as sodium hydroxide and at controlled temperatures around 60-80°C to ensure high yield and purity.
Industrial Production Methods
The industrial synthesis mirrors the laboratory preparation but on a larger scale, often employing continuous flow reactors to maintain stringent control over reaction conditions.
Solvent recovery and recycling are optimized to minimize waste and enhance sustainability.
Advanced purification techniques like crystallization and chromatography ensure the compound meets the required standards for further use.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can involve the sulfur atoms in the thiadiazole and thiazole rings, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of nitro groups or carbonyl groups present within the structure, leading to amine or alcohol derivatives.
Substitution: : Typical nucleophilic substitution reactions, particularly on the halogen atoms if introduced into the molecule.
Common Reagents and Conditions
Oxidation: : Often involves hydrogen peroxide or peracids.
Reduction: : Utilizes reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Bases like potassium carbonate or reagents like sodium azide in aprotic solvents are common.
Major Products Formed from These Reactions
Oxidation yields sulfoxides and sulfones.
Reduction products include amines and alcohols.
Substitution reactions give rise to a variety of derivatives depending on the nucleophile used, such as azides or amides.
Scientific Research Applications
In Chemistry
Serves as an intermediate in the synthesis of complex organic molecules.
Acts as a catalyst or ligand in various reactions.
In Biology
Evaluated for its potential as an antimicrobial or antifungal agent due to its heterocyclic rings.
Studied for its enzyme inhibition properties, particularly against enzymes related to metabolic disorders.
In Medicine
In Industry
Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins.
It can inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation.
The thiazole and thiadiazole rings play critical roles in these interactions, often engaging in hydrogen bonding or van der Waals interactions with the target molecules.
Comparison with Similar Compounds
Compared to other thiazole or thiadiazole derivatives, this compound's unique combination of rings imparts higher potency and selectivity for certain biological targets.
Similar compounds include:
Thiazole derivatives like thiamine (vitamin B1)
Thiadiazole derivatives such as dithiadiazole
These comparisons highlight the compound's enhanced stability, bioactivity, and potential for diverse applications.
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Properties
IUPAC Name |
N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2S3/c1-2-24-14-21-20-13(26-14)18-10(22)5-8-7-25-12(17-8)19-11(23)9-6-15-3-4-16-9/h3-4,6-7H,2,5H2,1H3,(H,17,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZPGJYHUCXBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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